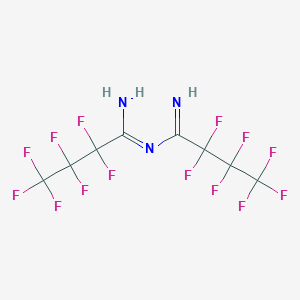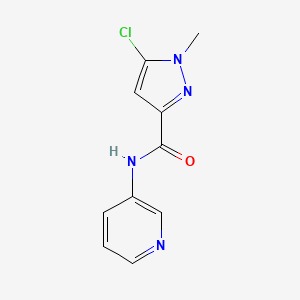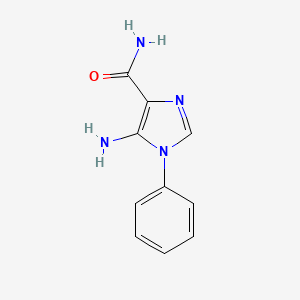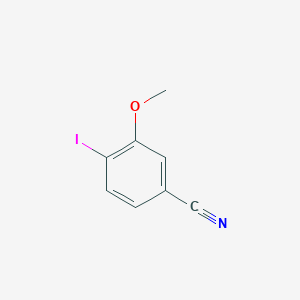
2-甲基-1-(三氟甲基)萘
描述
2-Methyl-1-(trifluoromethyl)naphthalene is a useful research compound. Its molecular formula is C12H9F3 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-1-(trifluoromethyl)naphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1-(trifluoromethyl)naphthalene including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1. 催化和化学合成
Güleç 等人(2017 年) 的研究探索了使用 Fe/ZSM-5 沸石催化剂甲基化萘,突出了萘衍生物在催化和化学合成中的应用。这项研究对于理解萘甲基化涉及的动力学和机制至关重要,这对于生产聚萘乙二酸酯等聚合物至关重要。
2. 材料科学
Chung 和 Hsiao(2008 年) 的一项研究揭示了由三氟甲基取代的双(醚胺)单体(包括萘衍生物)合成新型氟化聚酰亚胺。这项研究对于开发具有独特性能(如低吸湿性和低介电常数)的材料非常重要,这些材料在各种技术应用中很有价值。
3. 有机化学和分子研究
Škalamera 等人(2016 年) 关于萘 N-全甲基化二铵盐的合成和稳定性的工作提供了对有机分子中位阻效应的见解。了解这些效应对于设计具有有机化学中所需性质和功能的分子至关重要。
4. 大气化学
Phousongphouang 和 Arey(2002 年) 对烷基萘与硝酸根自由基的气相反应的研究提供了有关萘衍生物在大气降解的宝贵信息。这对于了解这些化合物在大气中的环境影响和行为非常重要。
5. 电子和光学材料
Roznyatovskiy 等人(2014 年) 对缺电子的苝和萘酰亚胺和二酰亚胺的研究证明了三氟甲基化对电子性质的影响。这项研究对于开发具有特定电子和光学特性的材料非常重要,在电子学和光子学中很有用。
作用机制
Target of Action
It’s known that similar compounds often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets .
Biochemical Pathways
Similar compounds are known to participate in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Result of Action
Similar compounds are known to cause changes at the molecular level, which can lead to observable effects at the cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-1-(trifluoromethyl)naphthalene. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
生化分析
Biochemical Properties
2-Methyl-1-(trifluoromethyl)naphthalene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between 2-Methyl-1-(trifluoromethyl)naphthalene and these enzymes can lead to the formation of reactive intermediates, which may further participate in biochemical pathways .
Cellular Effects
The effects of 2-Methyl-1-(trifluoromethyl)naphthalene on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the activation of transcription factors such as NF-κB. This activation can lead to changes in gene expression, affecting cellular metabolism and function. Additionally, 2-Methyl-1-(trifluoromethyl)naphthalene has been found to induce oxidative stress in certain cell types, which can result in cellular damage and apoptosis .
Molecular Mechanism
At the molecular level, 2-Methyl-1-(trifluoromethyl)naphthalene exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific receptors or enzymes, leading to their activation or inhibition. For instance, the compound can inhibit the activity of certain kinases, thereby modulating signal transduction pathways. Additionally, 2-Methyl-1-(trifluoromethyl)naphthalene can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-1-(trifluoromethyl)naphthalene have been observed to change over time. The compound is relatively stable under standard conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to 2-Methyl-1-(trifluoromethyl)naphthalene can lead to cumulative cellular damage, particularly in in vitro models .
Dosage Effects in Animal Models
The effects of 2-Methyl-1-(trifluoromethyl)naphthalene vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be metabolized efficiently. At higher doses, it can cause significant toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .
Metabolic Pathways
2-Methyl-1-(trifluoromethyl)naphthalene is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation, to enhance their excretion from the body. The compound’s metabolism can also affect the levels of other metabolites, influencing overall metabolic flux .
Transport and Distribution
Within cells and tissues, 2-Methyl-1-(trifluoromethyl)naphthalene is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, affecting its localization and bioavailability .
Subcellular Localization
The subcellular localization of 2-Methyl-1-(trifluoromethyl)naphthalene is influenced by its chemical properties and interactions with cellular components. It has been found to localize in the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments .
属性
IUPAC Name |
2-methyl-1-(trifluoromethyl)naphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13,14)15/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFQFTLZVOINSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50499708 | |
| Record name | 2-Methyl-1-(trifluoromethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70109-82-9 | |
| Record name | 2-Methyl-1-(trifluoromethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


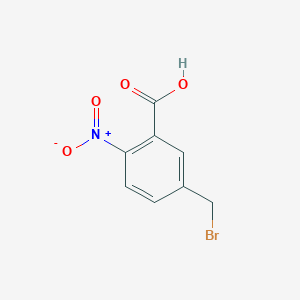

![2,3-dichloro-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3031717.png)
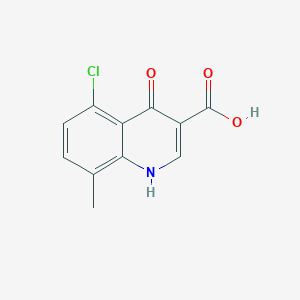
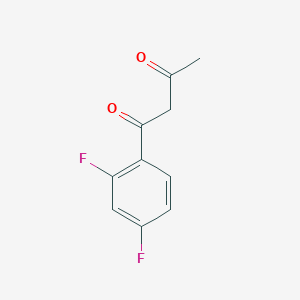

![1-[4-Chloro-2-(trifluoromethyl)phenyl]pyrrole](/img/structure/B3031727.png)

